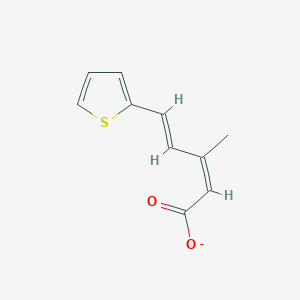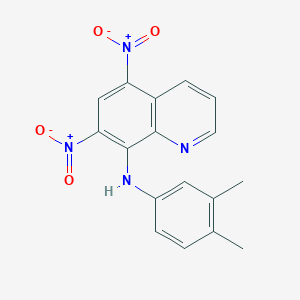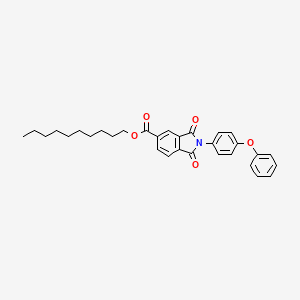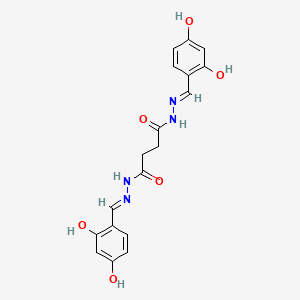![molecular formula C20H22O7 B11709090 Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-{2-[4-(Méthoxycarbonyl)phénoxy]éthoxy}éthoxy)benzoate de méthyle est un composé organique de formule moléculaire C18H18O6. Il est connu pour sa structure complexe, qui comprend plusieurs groupes fonctionnels éther et ester. Ce composé est utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-{2-[4-(Méthoxycarbonyl)phénoxy]éthoxy}éthoxy)benzoate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction de l'acide 4-hydroxybenzoïque avec l'éthylène glycol pour former un intermédiaire, qui est ensuite estérifié avec du méthanol en présence d'un catalyseur tel que l'acide sulfurique. Le produit final est obtenu par des processus de purification comme la recristallisation .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des réactions d'estérification et d'éthérification à grande échelle. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-{2-[4-(Méthoxycarbonyl)phénoxy]éthoxy}éthoxy)benzoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes esters en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des liaisons éther.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) et les halogénures d'alkyle sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les éthers substitués .
Applications de la recherche scientifique
Le 4-(2-{2-[4-(Méthoxycarbonyl)phénoxy]éthoxy}éthoxy)benzoate de méthyle a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique et en chimie des polymères.
Biologie : Investigué pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour son rôle dans les systèmes d'administration de médicaments en raison de sa capacité à former des complexes stables avec divers médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme par lequel le 4-(2-{2-[4-(Méthoxycarbonyl)phénoxy]éthoxy}éthoxy)benzoate de méthyle exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes ester et éther du composé facilitent la liaison à des sites spécifiques, influençant les voies biochimiques et les processus cellulaires .
Applications De Recherche Scientifique
Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester and ether groups facilitate binding to specific sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
4-hydroxybenzoate de méthyle : Un ester plus simple avec moins de liaisons éther.
4-(2-{2-[4-(Méthoxycarbonyl)phénoxy]éthoxy}éthoxy)phénylacétate de méthyle : Un composé structurellement similaire avec un groupe acétyle supplémentaire.
Unicité
Le 4-(2-{2-[4-(Méthoxycarbonyl)phénoxy]éthoxy}éthoxy)benzoate de méthyle est unique en raison de ses multiples groupes éther et ester, qui lui confèrent une réactivité chimique et une stabilité distinctes. Cela le rend particulièrement précieux dans les synthèses organiques complexes et les applications spécialisées .
Propriétés
Formule moléculaire |
C20H22O7 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
methyl 4-[2-[2-(4-methoxycarbonylphenoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C20H22O7/c1-23-19(21)15-3-7-17(8-4-15)26-13-11-25-12-14-27-18-9-5-16(6-10-18)20(22)24-2/h3-10H,11-14H2,1-2H3 |
Clé InChI |
PLGRYUBAQRRYPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)

![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
